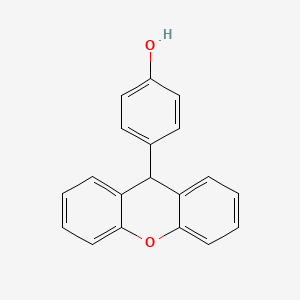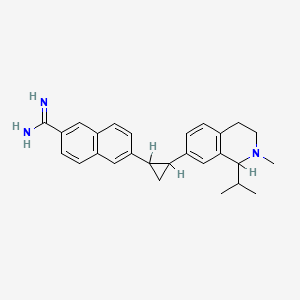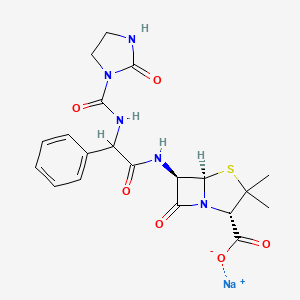
阿洛西林钠
描述
Azlocillin sodium is a semisynthetic acylureido penicillin antibiotic derived from ampicillin. It is known for its extended spectrum of activity and greater in vitro potency compared to carboxy penicillins. Azlocillin sodium is effective against a broad range of bacteria, including Pseudomonas aeruginosa and enterococci .
科学研究应用
Azlocillin sodium has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of beta-lactam antibiotics and their mechanisms of action.
Biology: Researchers use azlocillin sodium to study bacterial resistance mechanisms and the efficacy of new antibacterial agents.
Medicine: It is employed in clinical research to develop new treatments for infections caused by resistant bacteria.
Industry: Azlocillin sodium is used in the development of new antibiotics and in the study of environmental pollutants, particularly in water purification
作用机制
Target of Action
Azlocillin Sodium primarily targets the Penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins are essential for the synthesis of the bacterial cell wall, making them a crucial target for antibiotics like Azlocillin Sodium.
Mode of Action
Azlocillin Sodium inhibits the third and last stage of bacterial cell wall synthesis by binding to specific PBPs . This binding interferes with the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. It’s also suggested that Azlocillin Sodium may interfere with an autolysin inhibitor, leading to cell lysis mediated by bacterial cell wall autolytic enzymes .
Biochemical Pathways
The primary biochemical pathway affected by Azlocillin Sodium is the synthesis of the bacterial cell wall. By inhibiting PBPs, Azlocillin Sodium prevents the proper formation of the cell wall, leading to bacterial cell death .
Pharmacokinetics
It is predominantly eliminated by renal mechanisms but also undergoes biotransformation within body tissues and intraintestinal degradation by bowel bacteria . The mean elimination half-life is 1.3 to 1.5 hours, which is longer in neonates and 2 to 6 hours in patients with renal impairment . It is 20 to 46% bound to plasma proteins .
Result of Action
The primary result of Azlocillin Sodium’s action is the lysis of bacterial cells due to the inhibition of cell wall synthesis . This leads to the effective treatment of infections caused by a broad spectrum of bacteria, including Pseudomonas aeruginosa and enterococci .
生化分析
Biochemical Properties
Azlocillin sodium interacts with specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These PBPs are enzymes that play a crucial role in the synthesis of the bacterial cell wall. By binding to these PBPs, azlocillin sodium inhibits the third and last stage of bacterial cell wall synthesis .
Cellular Effects
Azlocillin sodium exerts its effects on various types of cells by inhibiting bacterial cell wall synthesis . This inhibition disrupts the normal function of the cell, leading to cell lysis . The lysis is mediated by bacterial cell wall autolytic enzymes such as autolysins . It is possible that azlocillin sodium interferes with an autolysin inhibitor .
Molecular Mechanism
The molecular mechanism of azlocillin sodium involves binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This binding inhibits the third and last stage of bacterial cell wall synthesis . The disruption of the cell wall synthesis leads to cell lysis, mediated by bacterial cell wall autolytic enzymes such as autolysins .
Temporal Effects in Laboratory Settings
Azlocillin sodium is eliminated predominantly by renal mechanisms, but it also undergoes biotransformation within body tissues and intraintestinal degradation by bowel bacteria . The mean elimination half-life is 1.3 to 1.5 hours . This half-life is longer in neonates, and 2 to 6 hours in patients with renal impairment .
Metabolic Pathways
Azlocillin sodium is predominantly eliminated by renal mechanisms . It also undergoes biotransformation within body tissues and intraintestinal degradation by bowel bacteria . High concentrations of azlocillin sodium are found in bile .
Transport and Distribution
Azlocillin sodium is not significantly absorbed from the gastrointestinal tract . It is predominantly eliminated by renal mechanisms
准备方法
Synthetic Routes and Reaction Conditions: Azlocillin sodium can be synthesized through the activation of a substituted phenylglycine analogue with 1,3-dimethyl-2-chloro-1-imidazolinium chloride, followed by condensation with 6-aminopenicillanic acid . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the stability of the intermediate compounds.
Industrial Production Methods: In industrial settings, the production of azlocillin sodium involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, often employing advanced purification techniques such as crystallization and chromatography to isolate the final product.
化学反应分析
Types of Reactions: Azlocillin sodium undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert azlocillin sodium into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can modify the side chains of the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions often involve the use of strong nucleophiles like alkoxides or amines.
Major Products: The major products formed from these reactions include various derivatives of azlocillin sodium, which can exhibit different pharmacological properties.
相似化合物的比较
Mezlocillin: Another acylureido penicillin with a similar spectrum of activity.
Piperacillin: Known for its effectiveness against Pseudomonas aeruginosa and other Gram-negative bacteria.
Azlocillin sodium stands out due to its enhanced activity against enterococci and its ability to treat a wider range of bacterial infections.
属性
IUPAC Name |
sodium;3,3-dimethyl-7-oxo-6-[[2-[(2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O6S.Na/c1-20(2)13(17(28)29)25-15(27)12(16(25)32-20)22-14(26)11(10-6-4-3-5-7-10)23-19(31)24-9-8-21-18(24)30;/h3-7,11-13,16H,8-9H2,1-2H3,(H,21,30)(H,22,26)(H,23,31)(H,28,29);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOCNBWUHNCKJM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CCNC4=O)C(=O)[O-])C.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N5NaO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol](/img/structure/B1666365.png)
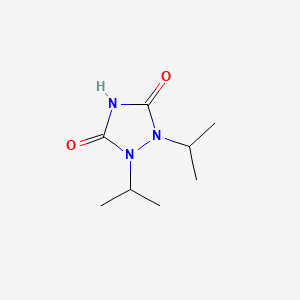
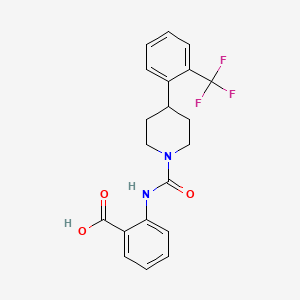
![[(2R,4S,5R)-5,6-dihydroxy-1-oxo-4-phosphonooxy-2-[[(3R)-3-tetradecanoyloxytetradecanoyl]amino]hexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate](/img/structure/B1666371.png)
![3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-5-phenyl-1H-thieno[3,2-e]pyrimidine-2,4-dione](/img/structure/B1666372.png)
![1-[2,3-Dimethyl-2-(2-methylbut-3-en-2-yl)furan-3-yl]-3,5-dihydroxy-4-methoxyhexan-2-one](/img/structure/B1666373.png)
![(6R,7R)-7-[(2-hydroxy-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1666374.png)
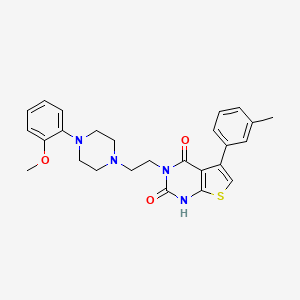
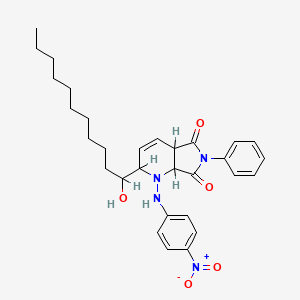
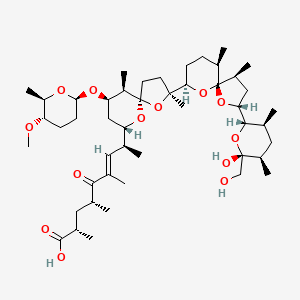
![(E,2S,4R,8S)-8-[(2S,5R,6R,7R,9S)-2-[(2R,4S,9R)-2-[(2S,3S,5S,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-7-[(2R,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-2,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid](/img/structure/B1666379.png)
![(4R,7R,8R,9Z,14Z,16Z,20S)-20-Hydroxy-4,8,16-trimethyl-7-propan-2-yl-6,23-dioxa-3,12,25-triazabicyclo[20.2.1]pentacosa-1(24),9,14,16,22(25)-pentaene-2,5,11-trione](/img/structure/B1666381.png)
